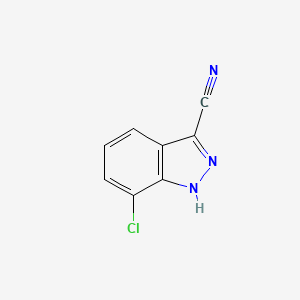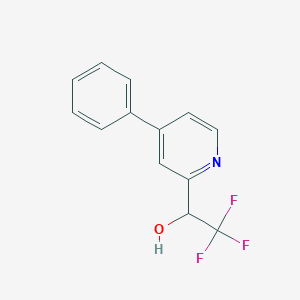
2,2,2-Trifluoro-1-(4-phenylpyridin-2-YL)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is a chemical compound with the molecular formula C13H10F3NO and a molecular weight of 253.22 g/mol It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a pyridinyl group attached to an ethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol typically involves the reaction of 4-phenylpyridine with trifluoroacetaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluoroacetaldehyde derivatives.
Reduction: Formation of 2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to act as a competitive inhibitor of yeast alcohol dehydrogenase by binding to the active site of the enzyme and preventing the normal substrate from accessing the site . This interaction can be studied using techniques such as enzyme kinetics and crystallography to determine the inhibition constant and the structural basis of inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
- 2,2,2-Trifluoro-1-(3-furyl)ethanol
Uniqueness
2,2,2-Trifluoro-1-(4-phenylpyridin-2-yl)ethanol is unique due to the presence of both a trifluoromethyl group and a pyridinyl group, which confer distinct chemical properties such as increased lipophilicity and the ability to participate in a wide range of chemical reactions. These features make it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C13H10F3NO |
|---|---|
Peso molecular |
253.22 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(4-phenylpyridin-2-yl)ethanol |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)12(18)11-8-10(6-7-17-11)9-4-2-1-3-5-9/h1-8,12,18H |
Clave InChI |
JBLUBYPBRYIOOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)C(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


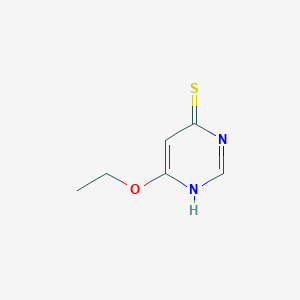


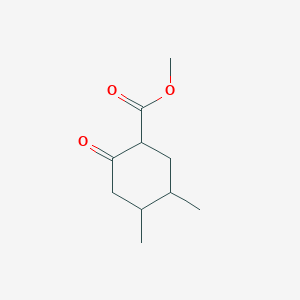
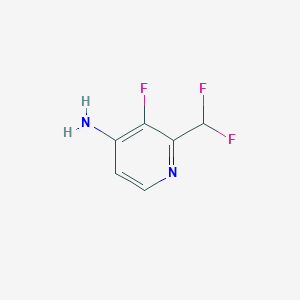
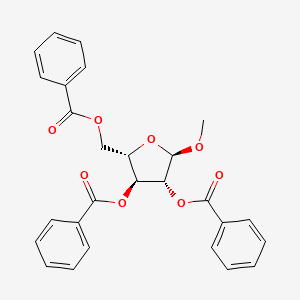
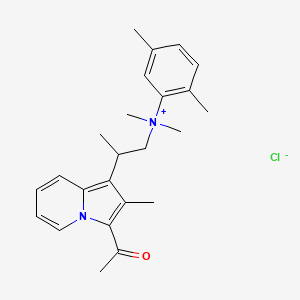
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
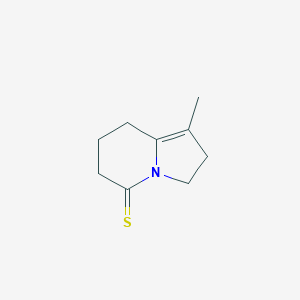
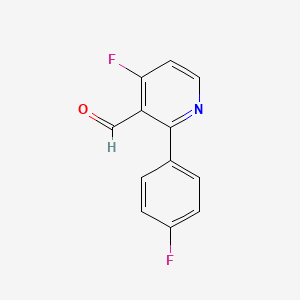

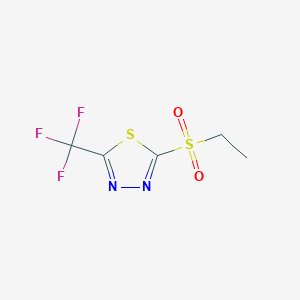
![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
